molecular formula C9H19NO2S B11826469 Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester

Cat. No.: B11826469
M. Wt: 205.32 g/mol
InChI Key: LRSLSAJGUOCYDQ-SSDOTTSWSA-N
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Description

Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C9H19NO2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbamate group and a methylthioethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl carbamate with ®-1-methyl-2-(methylthio)ethylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The methylthioethyl substituent may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester is unique due to its specific combination of a carbamate group and a methylthioethyl substituent. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-methylsulfanylpropan-2-yl]carbamate

InChI

InChI=1S/C9H19NO2S/c1-7(6-13-5)10-8(11)12-9(2,3)4/h7H,6H2,1-5H3,(H,10,11)/t7-/m1/s1

InChI Key

LRSLSAJGUOCYDQ-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CSC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CSC)NC(=O)OC(C)(C)C

Origin of Product

United States

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